Germacrene D-4-ol

説明

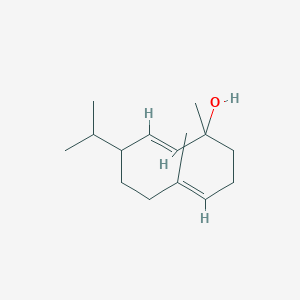

Structure

3D Structure

特性

分子式 |

C15H26O |

|---|---|

分子量 |

222.37 g/mol |

IUPAC名 |

(2E,7E)-1,7-dimethyl-4-propan-2-ylcyclodeca-2,7-dien-1-ol |

InChI |

InChI=1S/C15H26O/c1-12(2)14-8-7-13(3)6-5-10-15(4,16)11-9-14/h6,9,11-12,14,16H,5,7-8,10H2,1-4H3/b11-9+,13-6+ |

InChIキー |

RHCTXHCNRLCYBN-BMCYRRRCSA-N |

SMILES |

CC1=CCCC(C=CC(CC1)C(C)C)(C)O |

異性体SMILES |

C/C/1=C\CCC(/C=C/C(CC1)C(C)C)(C)O |

正規SMILES |

CC1=CCCC(C=CC(CC1)C(C)C)(C)O |

製品の起源 |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Germacrene D-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrene D-4-ol is a sesquiterpenoid alcohol, a class of natural products with diverse and significant biological activities. Understanding its biosynthetic pathway is crucial for harnessing its potential through metabolic engineering and synthetic biology for applications in pharmaceuticals and agriculture. This technical guide provides an in-depth overview of the enzymatic transformation of the ubiquitous precursor, farnesyl diphosphate (FDP), into this compound, focusing on the key enzyme, reaction mechanism, quantitative data from mutagenesis studies, and detailed experimental protocols.

The Biosynthetic Pathway

The formation of this compound is a stereospecific and regiospecific enzymatic process catalyzed by a sesquiterpene synthase. The primary enzyme responsible for this conversion is (-)-Germacradien-4-ol synthase (GdolS), a class I sesquiterpene synthase found in bacteria such as Streptomyces citricolor.[1] Additionally, this compound can be produced by engineered enzymes, such as a mutant of (+)-δ-cadinene synthase from cotton (Gossypium arboreum).[2][3]

The biosynthesis initiates with the substrate farnesyl diphosphate (FDP) and proceeds through a series of carbocationic intermediates within the hydrophobic active site of the enzyme. The key steps are:

-

Ionization of FDP : The reaction begins with the Mg²⁺-dependent cleavage of the diphosphate group from FDP, generating a farnesyl cation.

-

Cyclization : The farnesyl cation undergoes a 1,10-cyclization to form a ten-membered ring, resulting in the germacryl cation intermediate.

-

Hydride Shift : A subsequent[2][4]-hydride shift occurs, rearranging the carbocationic center.[1][5]

-

Water Capture : The final carbocation intermediate is quenched by a molecule of water. Isotopic labeling studies using H₂¹⁸O have confirmed that this hydroxyl group originates from the bulk solvent, not from an enzyme-bound water molecule prior to the reaction.[1] This nucleophilic attack results in the final product, (-)-Germacradien-4-ol.

The enzyme's active site architecture plays a critical role in shielding the reactive carbocation intermediates from premature quenching and guiding the precise stereochemistry of the final hydroxylation step.[1]

Pathway Diagram

Caption: Biosynthetic pathway of (-)-Germacrene D-4-ol from FDP.

Quantitative Data

Site-directed mutagenesis studies have been instrumental in elucidating the roles of specific amino acid residues in the catalytic mechanism and product specificity of GdolS. The following tables summarize key quantitative findings from such studies.

Table 1: Product Distribution of GdolS Mutants

This table shows the percentage of different sesquiterpene products generated by wild-type (WT) GdolS and various mutants. The data highlights how single amino acid substitutions can dramatically alter the product profile.

| Enzyme Variant | (-)-Germacradien-4-ol (%) | Germacrene A (%) | Germacrene D (%) |

| WT GdolS | >98 | - | - |

| D80E | >98 | - | - |

| D81E | >98 | - | - |

| D84E | >98 | - | - |

| N218Q | 47.6 | 50.7 | 1.7 |

| N218L | >98 | trace | - |

| Y303I | >98 | - | - |

| E307Q | >98 | trace | trace |

Data sourced from Rising et al. (2016).[1]

Table 2: Steady-State Kinetic Parameters of GdolS

Kinetic analysis provides insight into the catalytic efficiency of the enzyme.

| Enzyme | Substrate | k_cat (s⁻¹) | K_M (µM) | k_cat/K_M (M⁻¹s⁻¹) |

| WT GdolS | FDP | 0.081 ± 0.002 | 1.1 ± 0.1 | 7.4 x 10⁴ |

| WT GdolS | NDP | 0.076 ± 0.003 | 1.3 ± 0.03 | 5.8 x 10⁴ |

FDP: Farnesyl diphosphate; NDP: Nerolidyl diphosphate. Data sourced from Rising et al. (2016).[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protein Expression and Purification of GdolS

This protocol describes the heterologous expression of His-tagged GdolS in E. coli and subsequent purification.

-

Transformation : Transform E. coli BL21(DE3) cells with the pET16b expression vector containing the GdolS gene.

-

Culture Growth : Inoculate a single colony into 100 mL of Luria-Bertani (LB) medium containing ampicillin (100 mg/L) and grow overnight at 37°C with shaking. Use this starter culture to inoculate 1 L of LB medium with ampicillin.

-

Induction : Grow the 1 L culture at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

-

Expression : Continue to grow the culture for an additional 3 hours at 37°C.[1]

-

Cell Harvesting : Pellet the cells by centrifugation at 3400 x g for 10 minutes.

-

Lysis : Resuspend the cell pellet in Ni-NTA wash buffer (50 mM K₂HPO₄, 300 mM NaCl, 10% v/v glycerol, pH 7.7). Lyse the cells by sonication.

-

Affinity Chromatography : Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer containing a gradient of imidazole (10 mM to 500 mM).

-

Dialysis and Concentration : Collect fractions containing the purified GdolS, identified by SDS-PAGE. Combine the pure fractions and dialyze against a storage buffer (e.g., 10 mM Tris, pH 8). Concentrate the protein using an appropriate centrifugal filter unit.[6]

Site-Directed Mutagenesis of GdolS

This protocol is based on the QuikChange™ method for introducing specific point mutations into the GdolS gene.

-

Primer Design : Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tₘ) should be ≥ 78°C.

-

PCR Amplification : Set up a PCR reaction containing the template plasmid (5-50 ng), forward and reverse primers (125 ng each), dNTP mix, and a high-fidelity DNA polymerase (e.g., PfuUltra).

-

Cycling Parameters :

-

Initial Denaturation: 95°C for 30 seconds.

-

16-18 Cycles:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55°C for 1 minute.

-

Extension: 68°C for 1 minute per kb of plasmid length.

-

-

Final Extension: 68°C for 7 minutes.

-

-

Template Digestion : Add 1 µL of DpnI restriction enzyme to the PCR product to digest the parental, methylated template DNA. Incubate at 37°C for at least 2 hours.[7]

-

Transformation : Transform competent E. coli cells with the DpnI-treated plasmid.

-

Verification : Isolate plasmid DNA from the resulting colonies and verify the desired mutation by Sanger sequencing.

Enzyme Kinetic Assay

This radiochemical assay is used to determine the steady-state kinetic parameters of GdolS.

-

Reaction Setup : Prepare assay buffer (50 mM HEPES, 2.5 mM MgCl₂, 5 mM 2-mercaptoethanol, pH 8.0). In a final volume of 250 µL, add varying concentrations of [1-³H]FDP (0-10 µM).

-

Initiation : Initiate the reaction by adding the purified enzyme (e.g., 30 nM GdolS). Overlay the reaction mixture with 1 mL of hexane to capture the hydrophobic products.

-

Incubation : Incubate the reaction at 30°C for 10 minutes.

-

Quenching : Stop the reaction by adding 50 µL of 0.5 M EDTA.

-

Extraction : Vortex the mixture for 30 seconds to extract the radiolabeled sesquiterpene products into the hexane layer.

-

Quantification : Analyze a sample of the hexane layer by liquid scintillation counting to determine the amount of product formed.

-

Data Analysis : Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine k_cat and K_M.[1][2]

Product Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is used to identify and quantify the sesquiterpene products.

-

Sample Preparation : For in vitro assays, extract the reaction mixture with an organic solvent like hexane or pentane. For in vivo analysis (e.g., from engineered yeast or E. coli), perform an organic solvent extraction of the culture.

-

GC Separation : Inject 1 µL of the organic extract into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

-

GC Conditions (Example) :

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium.

-

-

MS Detection : Operate the mass spectrometer in electron impact (EI) ionization mode, scanning a mass range of m/z 40-400.

-

Identification : Identify the products by comparing their retention times and mass spectra with those of authentic standards and by matching the mass spectra to libraries such as NIST and Wiley.[8]

Experimental Workflow Diagram

Caption: General workflow for characterizing this compound synthase.

Conclusion

The biosynthesis of this compound is a well-controlled enzymatic process, converting the linear precursor FDP into a specific cyclic alcohol. The availability of detailed protocols for enzyme characterization and mutagenesis allows for further exploration of the structure-function relationships of sesquiterpene synthases. This knowledge is fundamental for engineering these biocatalysts to produce novel compounds or to improve the yields of valuable natural products for therapeutic and other industrial applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanism of Germacradien-4-ol Synthase-Controlled Water Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineering cotton (+)-delta-cadinene synthase to an altered function: this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Single Point Mutation Abolishes Water Capture in Germacradien‐4‐ol Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. GC-MS Study and Isolation of A Sesquiterpene Lactone from Artemisia Pallens – Oriental Journal of Chemistry [orientjchem.org]

Natural Sources of Germacrene D-4-ol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural plant sources of the sesquiterpenoid Germacrene D-4-ol. This document summarizes quantitative data, details relevant experimental protocols for extraction and analysis, and visualizes the biosynthetic pathway and experimental workflows.

Introduction to this compound

This compound is a sesquiterpene alcohol that has garnered interest for its potential biological activities. It is a derivative of Germacrene D, a widely distributed sesquiterpene hydrocarbon in the plant kingdom. The conversion of Germacrene D to this compound involves an enzymatic hydration reaction, adding a hydroxyl group and altering the molecule's polarity and potential bioactivity. Understanding the natural distribution and concentration of this compound in various plant species is crucial for its further investigation and potential applications in pharmaceuticals and other industries.

Natural Occurrence and Quantitative Data

This compound has been identified in the essential oils of several plant species. The concentration of this compound can vary significantly depending on the plant species, geographical location, and environmental conditions. The following table summarizes the available quantitative data for this compound in select plant species.

| Plant Species | Family | Plant Part | Concentration (% of Essential Oil) | Reference |

| Pinus sylvestris (Scots Pine) | Pinaceae | Needles | up to 13.2 | (Study on Turkish Pinus sylvestris) |

| Juniperus oxycedrus (Prickly Juniper) | Cupressaceae | Not Specified | 0.2 | (Chemical composition analysis of J. oxycedrus essential oil) |

Note: Further research is required to quantify the presence of this compound in other potential sources such as Eucalyptus cloeziana, Hyparrhenia rufa, and Tecoma stans, where its precursor, Germacrene D, has been noted.

Biosynthesis of this compound

The biosynthesis of this compound in plants originates from the mevalonate pathway, which produces isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially added to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP), the universal precursor for all sesquiterpenoids.

FPP is then cyclized by the enzyme Germacrene D synthase to form Germacrene D. The final step in the formation of this compound is the enzymatic hydration of Germacrene D, catalyzed by a specific germacradiene-4-ol synthase. This enzyme facilitates the addition of a water molecule across a double bond of Germacrene D to yield this compound.

Experimental Protocols

The extraction and analysis of this compound from plant materials typically involve the isolation of the essential oil followed by chromatographic separation and identification.

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials.

Materials and Apparatus:

-

Fresh or dried plant material (e.g., needles, leaves)

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Collecting flask

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

Weigh a known amount of the plant material and place it into the round-bottom flask of the Clevenger apparatus.

-

Add deionized water to the flask to cover the plant material. The ratio of water to plant material may vary but is typically around 10:1 (v/w).

-

Set up the Clevenger apparatus with the condenser and collecting flask.

-

Heat the flask using a heating mantle to initiate boiling.

-

Continue the distillation for a set period, typically 3-4 hours, until no more oil is collected.

-

Collect the essential oil from the graduated tube of the Clevenger apparatus.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds like this compound in essential oils.

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 6890N or similar

-

Mass Spectrometer: Agilent 5975B or similar

-

Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Sample Preparation and Analysis:

-

Dilute the essential oil sample in a suitable solvent (e.g., n-hexane or dichloromethane) to an appropriate concentration (e.g., 1% v/v).

-

Inject 1 µL of the diluted sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and mass spectra.

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

-

Quantify the relative percentage of this compound by peak area normalization.

Conclusion

This technical guide has highlighted key plant sources of this compound, with Pinus sylvestris showing significant potential as a natural source. The provided experimental protocols for extraction and GC-MS analysis offer a foundation for researchers to isolate and quantify this compound from various plant matrices. The elucidation of its biosynthetic pathway from Germacrene D provides a basis for further studies into the enzymatic processes involved. Continued research into the natural distribution and biological activities of this compound is warranted to explore its full therapeutic and industrial potential.

An In-depth Technical Guide on the Stereochemistry of Germacrene D-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of Germacrene D-4-ol, a sesquiterpenoid alcohol of significant interest in natural product chemistry and drug discovery. This document delves into the structural elucidation, biosynthetic pathways, and biological activities of its various stereoisomers, presenting key data in a structured format to facilitate research and development.

Introduction

This compound is a naturally occurring sesquiterpenoid characterized by a 10-membered carbocyclic ring. Its biological activity and potential as a chiral building block in organic synthesis are intrinsically linked to its stereochemistry. The presence of multiple chiral centers and the conformational flexibility of the cyclodecadienol ring system present a fascinating challenge in its stereochemical assignment and synthesis. This guide aims to consolidate the current knowledge on the stereochemistry of this compound, providing a valuable resource for researchers in the field.

Structural Elucidation and Stereochemical Assignment

The definitive determination of the absolute stereochemistry of this compound stereoisomers has been achieved through a combination of spectroscopic techniques and advanced crystallographic methods.

Spectroscopic Analysis: NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of this compound isomers. The differentiation between diastereomers, such as the α and β isomers of germacra-1(10),5-dien-4-ol, relies heavily on detailed analysis of both ¹H and ¹³C NMR spectra.

Table 1: ¹³C NMR Spectroscopic Data for Germacra-1(10),5-dien-4α-ol

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 134.2 |

| 2 | 28.9 |

| 3 | 39.5 |

| 4 | 75.1 |

| 5 | 125.2 |

| 6 | 50.8 |

| 7 | 36.4 |

| 8 | 27.9 |

| 9 | 41.5 |

| 10 | 148.9 |

| 11 | 26.7 |

| 12 | 21.3 |

| 13 | 21.2 |

| 14 | 16.2 |

| 15 | 16.0 |

Data sourced from studies on Fortunella sp. leaf oils.

X-ray Crystallography: The Crystalline Sponge Method

The absolute configuration of (+)-Germacrene D-4-ol was unequivocally determined using the crystalline sponge method.[1][2][3] This innovative technique allows for the X-ray diffraction analysis of non-crystalline or oily compounds by absorbing them into a porous crystalline matrix. The conformation of (+)-Germacrene D-4-ol within the crystalline sponge revealed a reactive conformation with proximal double bonds, providing insights into its inherent instability and propensity for transannular reactions.[1][2][3]

Table 2: X-ray Crystallographic Data for (+)-Germacrene D-4-ol (Hypothetical Data)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 18.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2934.5 |

| Z | 4 |

| Temperature (K) | 100 |

Note: The specific crystallographic data for (+)-Germacrene D-4-ol is not publicly available in the search results. This table is a hypothetical representation based on typical data for small organic molecules.

Biosynthesis and Enzymatic Control of Stereochemistry

The stereochemistry of this compound is dictated by the enzymatic machinery of the producing organism. Terpene synthases play a crucial role in catalyzing the cyclization of the linear precursor, farnesyl pyrophosphate (FPP), into the germacrene skeleton with high stereoselectivity.

This compound Synthase (GdolS)

The enzyme this compound synthase (GdolS) is responsible for the biosynthesis of (-)-germacradien-4-ol. The mechanism involves the ionization of FPP to a farnesyl cation, followed by a 1,10-cyclization to form a germacryl cation. A subsequent[4][5]-hydride shift generates the final carbocation, which is then quenched by a water molecule from the surrounding solvent to yield the hydroxyl group at C-4.[6] The stereospecificity of this water addition is a key determinant of the final product's stereochemistry.

Caption: Biosynthetic pathway of (-)-Germacrene D-4-ol from FPP.

Experimental Protocols

Isolation of Germacra-1(10),5-dien-4α-ol from Baccharis punctulata

A representative protocol for the isolation of a this compound isomer involves steam distillation followed by chromatographic separation.

Workflow for Isolation:

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Plant Material and Extraction: Air-dried and powdered leaves of Baccharis punctulata are subjected to steam distillation for several hours to extract the essential oil.

-

Chromatographic Separation: The crude essential oil is fractionated by column chromatography on silica gel. A gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate, is employed.

-

Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the target compound are combined and concentrated under reduced pressure to yield the purified this compound isomer.

Biological Activity and Signaling Pathways

Antimicrobial Activity

Essential oils containing this compound and its parent compound, Germacrene D, have demonstrated notable antibacterial activity against a range of pathogens.[4][7] The lipophilic nature of these sesquiterpenoids is believed to contribute to their ability to disrupt bacterial cell membranes.

Table 3: Summary of Reported Antibacterial Activity

| Compound/Essential Oil Source | Target Microorganism | Activity Level |

| Essential oil rich in Germacrene D | Staphylococcus aureus | Moderate |

| Essential oil rich in Germacrene D | Bacillus cereus | Moderate |

| Essential oil rich in Germacrene D | Escherichia coli | Moderate |

KAI2-Mediated Signaling Pathway

Recent research has implicated (-)-germacrene D, the hydrocarbon precursor to this compound, in a novel plant signaling pathway.[4][5][7][8] The karrikin-insensitive 2 (KAI2) receptor, known for its role in perceiving smoke-derived karrikins, has been shown to stereospecifically recognize (-)-germacrene D.[4][5][7][8] This interaction triggers a downstream signaling cascade that influences plant development, including pistil elongation in petunia.[4][7][8] This discovery opens up new avenues for understanding plant communication and development.

Caption: Simplified KAI2-mediated signaling pathway initiated by (-)-Germacrene D.

Conclusion

The stereochemistry of this compound is a critical aspect that governs its physical, chemical, and biological properties. This guide has summarized the key methodologies for its stereochemical determination, including advanced NMR and X-ray crystallographic techniques. The biosynthetic pathways, controlled by stereoselective enzymes, and the emerging role of its precursor in plant signaling have also been highlighted. The provided data and experimental frameworks are intended to serve as a valuable resource for researchers engaged in the study and application of this important class of natural products. Further research into the synthesis of all stereoisomers and a more detailed exploration of their respective biological activities will undoubtedly unlock their full potential in drug discovery and biotechnology.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. iseoils.com [iseoils.com]

- 4. plantae.org [plantae.org]

- 5. Volatile communication in plants relies on a KAI2-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Item - INVESTIGATING THE KAI2-MEDIATED SIGNALING PATHWAY OF VOLATILE SESQUITERPENES - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 8. The Multifaceted Impact of Karrikin Signaling in Plants [mdpi.com]

In-Depth Technical Guide to the Biological Activity of Germacrene D-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germacrene D-4-ol, a sesquiterpenoid alcohol, has emerged as a compound of interest within the scientific community due to its presence in various plant essential oils and its potential biological activities. This technical guide provides a comprehensive overview of the currently available scientific data on the biological effects of this compound, with a focus on its larvicidal properties. While research into its full spectrum of activities is ongoing, this document consolidates existing quantitative data, details relevant experimental protocols, and presents a logical workflow for its isolation and activity testing. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a natural sesquiterpenoid alcohol derived from Germacrene D, a common constituent of many plant essential oils.[1][2] Its chemical structure and properties have been well-characterized, but dedicated studies on the biological activities of the isolated compound remain limited. Much of the available information is extrapolated from studies on essential oils containing this compound as a component. This guide aims to distinguish and highlight the specific data available for the pure compound, thereby providing a clear and accurate understanding of its demonstrated biological effects.

Quantitative Data on Biological Activities

To date, the most clearly defined biological activity of isolated this compound is its larvicidal effect against the mosquito species Aedes aegypti, a significant vector for various diseases.

Table 1: Larvicidal Activity of Isolated β-Germacrene-D-4-ol

| Target Organism | Activity Metric | Value | Reference |

| Aedes aegypti (larvae) | LC₅₀ | 18.23 ± 1.19 ppm | [1] |

LC₅₀ (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of a test population.

It is important to note that while various essential oils containing Germacrene D or its derivatives have shown antimicrobial, cytotoxic, and anti-inflammatory potential, specific quantitative data (e.g., MIC, IC₅₀) for isolated this compound in these areas is not yet robustly documented in peer-reviewed literature. Further research is required to elucidate these potential activities.

Experimental Protocols

This section details the methodologies for key experiments related to the isolation and biological evaluation of this compound.

Isolation of β-Germacrene-D-4-ol

The isolation of β-Germacrene-D-4-ol from plant sources is a critical first step for its biological evaluation. The following workflow outlines a general procedure.

Caption: A generalized workflow for the isolation and purification of β-Germacrene-D-4-ol from plant material.

Larvicidal Activity Bioassay against Aedes aegypti

The following protocol is based on the methodology used to determine the larvicidal activity of isolated β-Germacrene-D-4-ol.[1]

Objective: To determine the lethal concentration (LC₅₀) of this compound against third or fourth instar larvae of Aedes aegypti.

Materials:

-

Isolated and purified β-Germacrene-D-4-ol

-

Aedes aegypti larvae (late third or early fourth instar)

-

Solvent (e.g., Dimethyl sulfoxide - DMSO)

-

Distilled water

-

Glass beakers or disposable cups

-

Micropipettes

-

Incubator or controlled environment chamber (25 ± 2°C)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of β-Germacrene-D-4-ol in a suitable solvent (e.g., DMSO) at a known concentration.

-

Preparation of Test Concentrations: Prepare a series of dilutions of the stock solution in distilled water to achieve the desired test concentrations (e.g., 5, 10, 20, 40, 80 ppm). A control group containing the same concentration of the solvent in distilled water should also be prepared.

-

Exposure of Larvae:

-

Place a specific number of larvae (e.g., 20-25) into each beaker/cup containing a defined volume of the test solution (e.g., 100 mL).

-

Each concentration, including the control, should be tested in triplicate or quadruplicate.

-

-

Incubation: Maintain the beakers/cups in an incubator or a controlled environment at a constant temperature (e.g., 25 ± 2°C) and a specific photoperiod.

-

Mortality Assessment: Record the number of dead larvae in each beaker/cup after a specified time period (e.g., 24 and 48 hours). Larvae are considered dead if they are immobile and do not respond to probing with a needle.

-

Data Analysis:

-

Calculate the percentage of mortality for each concentration.

-

Correct for control mortality using Abbott's formula if necessary.

-

Determine the LC₅₀ value and its 95% confidence limits using probit analysis or other appropriate statistical software.

-

Caption: A flowchart outlining the key steps in performing a larvicidal bioassay.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific studies investigating the signaling pathways or the precise molecular mechanism of action of this compound. The larvicidal activity could potentially be attributed to neurotoxic effects, disruption of the insect cuticle, or interference with metabolic pathways. However, without further research, any proposed mechanism would be speculative. Future studies could explore the effects of this compound on key insect enzymes, such as acetylcholinesterase, or its interaction with insect receptors to elucidate its mode of action.

Future Directions

The biological activities of this compound represent a promising area for future research. Key areas that warrant further investigation include:

-

Antimicrobial Activity: Determination of the Minimum Inhibitory Concentration (MIC) of pure this compound against a panel of pathogenic bacteria and fungi.

-

Cytotoxic Activity: Evaluation of the IC₅₀ values of isolated this compound against various cancer cell lines to validate the potential suggested by studies on related compounds.

-

Anti-inflammatory Activity: Investigation of the in vitro and in vivo anti-inflammatory effects of pure this compound, including its impact on inflammatory mediators and signaling pathways.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound exerts its biological effects.

Conclusion

This compound has demonstrated clear larvicidal activity against Aedes aegypti in its isolated form. While its potential as an antimicrobial, cytotoxic, and anti-inflammatory agent is suggested by studies on essential oils, further research with the pure compound is necessary to substantiate these claims and provide the quantitative data required for drug development and other applications. This technical guide serves as a summary of the current knowledge and a call to action for further scientific exploration into the multifaceted biological activities of this intriguing natural product.

References

Germacrene D-4-ol: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of a Promising Plant Volatile for Scientific and Drug Development Applications

Abstract

Germacrene D-4-ol is a naturally occurring sesquiterpenoid alcohol found in a variety of plant species. As a volatile organic compound, it plays a significant role in plant ecology, particularly in mediating interactions with insects and microbes. This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its biosynthesis, chemical properties, biological activities, and ecological functions. Detailed experimental protocols for its extraction, analysis, and bioactivity assessment are provided, alongside a quantitative summary of its occurrence and biological efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the potential applications of this multifaceted plant volatile.

Introduction

Plant-derived volatile organic compounds (VOCs) are a diverse group of secondary metabolites that play crucial roles in the plant's interaction with its environment. Among these, sesquiterpenoids are a major class of C15 isoprenoids that contribute to the characteristic aroma of many plants and are involved in defense mechanisms and communication. This compound, a member of the germacrane sesquiterpenoid family, is a tertiary allylic alcohol derived from Germacrene D.[1][2] It is a constituent of the essential oils of numerous plants, contributing to their aromatic profile and biological activities.[1][2] This guide will delve into the technical aspects of this compound, providing researchers with the necessary information to explore its scientific and therapeutic potential.

Chemical Properties and Structure

This compound is characterized by a 10-membered carbocyclic ring structure typical of germacrane sesquiterpenoids. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | [1][3] |

| Molecular Weight | 222.37 g/mol | [1][3] |

| IUPAC Name | (2E,7E)-1,7-dimethyl-4-propan-2-ylcyclodeca-2,7-dien-1-ol | [1] |

| CAS Number | 74841-87-5 | [3][4] |

| Appearance | Volatile oil | [1][2] |

| Boiling Point | Not explicitly stated, but as a volatile sesquiterpenoid, it is expected to be high. | |

| Solubility | Soluble in organic solvents like hexane and dichloromethane. | [5] |

Biosynthesis of this compound

The biosynthesis of this compound, like other sesquiterpenoids, originates from the isoprenoid pathway. The immediate precursor is farnesyl diphosphate (FPP), which is synthesized through the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.[6]

The key enzymatic step in the formation of this compound is the cyclization of FPP, catalyzed by a specific terpene synthase known as Germacradien-4-ol synthase (GdolS).[7] The proposed mechanism involves the ionization of FPP to a farnesyl cation, followed by a 1,10-cyclization to form a germacryl cation. A subsequent 1,3-hydride shift generates a tertiary carbocation at the C4 position, which is then quenched by a water molecule to yield the final product, (-)-Germacradien-4-ol.[7]

Regulation of Biosynthesis

The production of plant volatiles, including sesquiterpenoids, is often induced by biotic and abiotic stresses. Phytohormones such as jasmonic acid (JA) and ethylene (ET) are key signaling molecules in these stress responses.[8] The signaling pathways of JA and ET are known to synergistically or antagonistically regulate the expression of terpene synthase genes.[8] For instance, herbivory can trigger the JA and ET signaling cascades, leading to the upregulation of genes encoding sesquiterpene synthases and subsequent emission of volatile sesquiterpenes. While a direct link to this compound synthase regulation in plants is yet to be fully elucidated, the general principles of terpenoid biosynthesis regulation suggest its production is likely under similar hormonal control.

Occurrence and Quantitative Data

This compound and its precursor, Germacrene D, are found in a wide range of plant species. The concentration of these compounds can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. While specific quantitative data for this compound is sparse in the literature, data for Germacrene D provides a useful proxy for identifying plant sources rich in this structural backbone.

Table 1: Quantitative Occurrence of Germacrene D in Various Plant Species

| Plant Species | Plant Part | Concentration (% of essential oil or mg/g) | Reference |

| Bursera copallifera | Leaves | 56.2% of volatiles | [4] |

| Bursera excelsa | Leaves | 50.5% of volatiles | [4] |

| Bursera mirandae | Leaves | 36.6% of volatiles | [4] |

| Bursera ruticola | Leaves | 1.06 ± 0.33 mg/g fresh leaves | [4] |

| Bursera fagaroides var. purpusii | Leaves | 15.1% of volatiles | [4] |

| Solidago canadensis | Inflorescence | 3.4–18.3% of essential oil | [2] |

| Hypericum perforatum | Aerial parts | 12.0–29.5% of essential oil | [5] |

| Ocotea caudata | Leaves | 55.8% of essential oil | [9] |

| Cosmos bipinnatus | Leaves | 13.99% of essential oil | [10] |

| Porcelia macrocarpa | Leaves | 47 ± 1% of essential oil | [7][11] |

Biological Activities

This compound and related sesquiterpenoids have been reported to exhibit a range of biological activities, making them interesting candidates for further investigation in drug discovery and development.

Antimicrobial Activity

Essential oils rich in Germacrene D have demonstrated antibacterial and antifungal properties.[12] The proposed mechanism of action involves the disruption of microbial cell membrane integrity.[12] While specific MIC values for pure this compound are not widely reported, studies on essential oils containing this compound suggest its contribution to the overall antimicrobial effect.

Table 2: Antimicrobial Activity of Essential Oils Containing Germacrene D/Germacrene D-4-ol

| Plant Species/Compound | Microorganism | MIC (mg/mL or µg/mL) | Reference |

| Ocotea caudata essential oil (55.8% Germacrene D) | Bacillus subtilis | 350 µg/mL | [9] |

| Ocotea caudata essential oil (55.8% Germacrene D) | Staphylococcus aureus | 500 µg/mL | [9] |

| Cosmos bipinnatus essential oil (13.99% Germacrene D) | Gram-positive bacteria | 0.16 - 0.31 mg/mL | [10] |

| Cosmos bipinnatus essential oil (13.99% Germacrene D) | Gram-negative bacteria | 0.31 - 0.63 mg/mL | [10] |

Cytotoxic Activity

Several studies have investigated the cytotoxic effects of essential oils containing Germacrene D against various cancer cell lines. These findings suggest a potential role for Germacrene D and its derivatives as anticancer agents.

Table 3: Cytotoxic Activity (IC₅₀ values) of Essential Oils Containing Germacrene D

| Plant Species/Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| Porcelia macrocarpa essential oil (47% Germacrene D) | HL-60 (human leukemia) | Significant cytotoxic potential | [7][11] |

Note: The study on Porcelia macrocarpa indicated significant cytotoxicity but did not provide a specific IC₅₀ value for the essential oil or pure Germacrene D.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and bioactivity assessment of this compound.

Extraction and Isolation of this compound

Protocol 1: Headspace Collection of Plant Volatiles

This protocol is adapted for the collection of volatile compounds for qualitative and semi-quantitative analysis.

-

Chamber Setup: Enclose the plant material (e.g., leaves, flowers) in a clean, airtight glass chamber. Use materials like glass, Teflon, or stainless steel to avoid contamination.

-

Dynamic Headspace Sampling (Push-Pull System):

-

Purified air is pushed into the chamber at a controlled flow rate (e.g., 100-500 mL/min).

-

Air is simultaneously pulled from the chamber through an adsorbent trap (e.g., Tenax® TA, Porapak™ Q) at a slightly lower flow rate to maintain positive pressure.

-

-

Static Headspace Sampling (SPME):

-

For smaller samples or low-emitting plants, use a solid-phase microextraction (SPME) fiber.

-

Expose the fiber to the headspace of the enclosed plant material for a defined period (e.g., 30-60 minutes).

-

-

Elution/Desorption:

-

For adsorbent traps, elute the trapped volatiles with a suitable solvent (e.g., n-hexane, dichloromethane).

-

For SPME fibers, thermally desorb the volatiles directly into the GC injector.

-

Protocol 2: Solvent Extraction and Purification

This protocol is suitable for obtaining larger quantities of this compound for structural elucidation and bioassays.

-

Extraction: Macerate fresh or dried plant material in a suitable organic solvent (e.g., hexane, dichloromethane, or ethanol) for 24-48 hours at room temperature.

-

Filtration and Concentration: Filter the extract to remove solid plant material and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Fractionation:

-

Perform column chromatography on the crude extract using silica gel as the stationary phase.

-

Elute with a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate).

-

-

Purification:

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest and further purify using preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Analytical Methods

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the identification and quantification of volatile compounds like this compound.

-

GC System: Agilent 7890B GC or similar.

-

Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 min.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Hold: 240°C for 5 min.

-

-

Injector: Splitless mode at 250°C.

-

MS System: Agilent 5977B MSD or similar.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Identification: Compare the mass spectrum and retention index of the analyte with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

-

Quantification: Use an internal standard (e.g., n-alkane series) and generate a calibration curve with a pure standard of this compound.

Bioactivity Assays

Protocol 4: Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: Culture the test microorganism overnight in a suitable broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare a series of twofold dilutions of the purified this compound in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

This compound is a plant volatile with significant potential in various scientific and commercial applications. Its role in plant defense and its inherent biological activities make it a compelling target for research in agriculture, medicine, and the fragrance industry. While a foundational body of knowledge exists, further research is needed to fully elucidate its quantitative distribution across the plant kingdom, the specific molecular mechanisms underlying its biological effects, and the precise regulation of its biosynthesis in plants. The detailed protocols and compiled data in this guide are intended to facilitate and inspire future investigations into this promising natural product.

References

- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ethylene and Jasmonates Signaling Network Mediating Secondary Metabolites under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. germacrene D, 37839-63-7 [thegoodscentscompany.com]

- 7. Germacrene D | Solidago canadensis | Sesquiterpene | TargetMol [targetmol.com]

- 8. Antimicrobial Activity and Chemical Composition of Essential Oils from Verbenaceae Species Growing in South America - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 10. brieflands.com [brieflands.com]

- 11. Chemical constituents and cytotoxic evaluation of essential oils from leaves of Porcelia macrocarpa (Annonaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

The Ecological Significance of Germacrene D-4-ol in Plant-Insect Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrene D-4-ol, a sesquiterpenoid alcohol, is a hydroxylated derivative of the more widely studied germacrene D. While research on germacrene D has established its multifaceted role in mediating plant-insect interactions, the specific functions of this compound are less well-documented. This technical guide synthesizes the current understanding of this compound's ecological role, drawing from available data and the established functions of its precursor, germacrene D. This document provides an in-depth analysis of its known and potential roles as a semiochemical, detailed experimental protocols for its study, and visualizations of relevant biological pathways and workflows. Given the limited direct research on this compound, data on germacrene D is also presented to provide a broader context and suggest potential avenues for future investigation.

Ecological Roles of this compound and its Precursor, Germacrene D

This compound and its precursor, germacrene D, are volatile organic compounds produced by a variety of plants. These compounds play a significant role in the chemical communication between plants and insects, acting as pheromones, allomones, and kairomones.

1.1. This compound

Direct evidence for the ecological role of this compound is limited but points towards its involvement in insect attraction and defense.

-

Attractant: this compound has been identified as an attractant for the two-spotted stink bug, Perillus bioculatus, a predator of the Colorado potato beetle. This suggests a role for this compound in tritrophic interactions, where the plant releases a volatile that attracts natural enemies of its herbivores.

-

Insecticidal Activity: Studies on the essential oil of Zanthoxylum dissitum leaves, which contains this compound (5.7%), have shown contact toxicity against several stored product pests, including the cigarette beetle (Lasioderma serricorne), the red flour beetle (Tribolium castaneum), and the black carpet beetle (Attagenus piceus)[1]. However, the root essential oil, with a different chemical profile, exhibited stronger toxicity[1]. Another study noted that an essential oil containing a significant amount of this compound (20.31%) was reported to have notable biological activity, though the specific activity was not detailed in the secondary source[2].

-

Larvicidal Activity: There are indications that this compound possesses larvicidal properties against the mosquito Aedes aegypti.

1.2. Germacrene D (Precursor)

The ecological roles of germacrene D are more extensively studied and offer insights into the potential functions of its hydroxylated form.

-

Insect Attractant and Oviposition Stimulant: For some insects, such as the tobacco budworm moth (Heliothis virescens), (-)-germacrene D acts as an attractant and stimulates oviposition[3]. This demonstrates its role as a kairomone, guiding herbivorous insects to their host plants.

-

Insect Repellent and Deterrent: Conversely, germacrene D acts as a repellent or deterrent for a range of other insects, including aphids and ticks[4][5]. In the case of the cerambycid beetle, Monochamus alternatus, (-)-germacrene D functions as a masking substance, inhibiting the beetle's attraction to host plant volatiles[6]. This highlights its role as an allomone, protecting the plant from herbivory.

-

Plant Defense: Germacrene D is a common constituent of plant resins and essential oils and is often involved in direct and indirect plant defense mechanisms[4][5]. Its production can be induced by herbivory, suggesting an active role in the plant's defense response.

Data Presentation

Quantitative Data on this compound

Quantitative data on the specific biological activities of isolated this compound is currently limited in publicly accessible literature. The following table summarizes the known occurrences of this compound in essential oils with reported insecticidal activity.

| Plant Species | Plant Part | Percentage of this compound in Essential Oil | Target Insect(s) | Reported Activity of the Essential Oil | Citation |

| Zanthoxylum dissitum | Leaves | 5.7% | Lasioderma serricorne, Tribolium castaneum, Attagenus piceus | Moderate contact toxicity (LD50 values not specific to this compound) | [1] |

Quantitative Data on Germacrene D

The following tables provide a summary of the quantitative data available for the precursor, Germacrene D, to illustrate the dose-dependent effects of this class of compounds on insect behavior.

Table 2.2.1: Attractant and Oviposition Stimulant Effects of (-)-Germacrene D on Heliothis virescens

| Experimental Setup | Treatment | Insect Response | Statistical Significance | Citation |

| Two-choice wind-tunnel | Tobacco plants with (-)-GD dispensers | Increased attraction | p < 0.05 | [3] |

| Two-choice wind-tunnel | Tobacco plants with (-)-GD dispensers | Significant increase in oviposition | p < 0.01 | [3] |

Table 2.2.2: Repellent and Deterrent Effects of Germacrene D

| Plant/Essential Oil Source | Target Insect | Concentration/Dose | Behavioral Effect | Citation |

| Solidago canadensis essential oil (high in Germacrene D) | Aphids | Not specified | Repellent activity | [7] |

| Healthy pine leaves | Monochamus alternatus | Not specified | Masking of attractants | [6] |

| Various plant sources | Aphids and ticks | Not specified | Repellent/Deterrent | [4][5] |

Experimental Protocols

Collection and Analysis of Plant Volatiles (GC-MS)

Objective: To collect, identify, and quantify volatile organic compounds, including this compound, from plant headspace.

Methodology:

-

Volatile Collection:

-

Enclose a living plant or detached plant part in a volatile collection chamber (e.g., a glass vessel or a polyacetate bag).

-

Draw purified and humidified air through the chamber at a controlled flow rate (e.g., 100-600 mL/min).

-

Trap the outgoing air, containing the plant volatiles, onto an adsorbent material (e.g., Porapak Q, Tenax TA, or activated charcoal).

-

Collect volatiles for a defined period (e.g., 1-24 hours).

-

-

Elution:

-

Elute the trapped volatiles from the adsorbent using a high-purity solvent (e.g., hexane or dichloromethane).

-

Concentrate the eluate to a small volume under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject an aliquot of the concentrated sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a nonpolar or semi-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Employ a temperature program that allows for the separation of sesquiterpenoids (e.g., initial temperature of 40°C, hold for 2 min, then ramp to 240°C at 5°C/min).

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or library data (e.g., NIST).

-

Quantify the compound using an internal standard.

-

Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to this compound, indicating its detection by olfactory receptor neurons.

Methodology:

-

Antenna Preparation:

-

Immobilize an insect (e.g., on wax or in a pipette tip).

-

Excise one antenna at the base.

-

Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).

-

Place the recording electrode over the distal end of the antenna and the reference electrode into the base or the insect's head.

-

-

Odorant Delivery:

-

Prepare a solution of this compound in a high-purity solvent (e.g., paraffin oil or hexane) at various concentrations.

-

Apply a known volume of the solution to a piece of filter paper and insert it into a Pasteur pipette.

-

Deliver a puff of purified, humidified air through the pipette, directing the odorant-laden air over the antennal preparation.

-

-

Data Recording and Analysis:

-

Record the voltage change (depolarization) across the antenna using an EAG amplifier.

-

Measure the amplitude of the EAG response (in millivolts).

-

Normalize the responses to a standard compound to account for antennal viability over time.

-

Compare the responses to different concentrations of this compound and to a solvent control.

-

Y-Tube Olfactometer Assay

Objective: To assess the behavioral response (attraction or repulsion) of an insect to this compound in a two-choice scenario.

Methodology:

-

Setup:

-

Use a Y-shaped glass tube with a central arm and two side arms.

-

Connect each side arm to a separate air stream that is purified and humidified.

-

Introduce the odor source (this compound on filter paper) into one air stream (treatment arm) and a solvent control into the other (control arm).

-

-

Bioassay:

-

Release a single insect at the downwind end of the central arm.

-

Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

-

A choice is recorded when the insect moves a certain distance into one of the side arms and remains there for a minimum period.

-

Alternate the position of the treatment and control arms between trials to avoid positional bias.

-

Test a sufficient number of insects for statistical analysis.

-

-

Data Analysis:

-

Calculate the percentage of insects choosing the treatment arm versus the control arm.

-

Use a chi-square test or a binomial test to determine if the choice is significantly different from a 50:50 distribution.

-

Wind Tunnel Assay

Objective: To observe and quantify the upwind flight behavior and landing preference of flying insects in response to a plume of this compound.

Methodology:

-

Setup:

-

Use a wind tunnel with controlled airflow, temperature, and light conditions.

-

Position the odor source (e.g., a dispenser releasing this compound) at the upwind end of the tunnel.

-

A visual cue (e.g., a dummy plant) can be placed at the odor source.

-

-

Bioassay:

-

Release individual insects at the downwind end of the tunnel.

-

Observe and record the insect's flight path and behaviors (e.g., taking flight, upwind flight, casting, landing).

-

Record the number of insects that successfully locate and land on the odor source.

-

-

Data Analysis:

-

Analyze the percentage of insects exhibiting each behavior.

-

Compare the responses to this compound with a control (solvent only).

-

Use appropriate statistical tests (e.g., G-test, ANOVA) to analyze the data.

-

Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound from Farnesyl Diphosphate.

Experimental Workflow for Semiochemical Identification

Caption: Workflow for identifying bioactive plant volatiles.

Ecological Roles of this compound

Caption: Known and inferred ecological roles of this compound.

Conclusion and Future Directions

This compound is an intriguing sesquiterpenoid with demonstrated, albeit currently limited, roles in plant-insect interactions. Its identification as an attractant for a predatory insect and its presence in essential oils with insecticidal properties suggest its potential as a valuable tool in integrated pest management and as a lead compound for novel bio-insecticides.

The significant knowledge gap regarding the specific ecological functions and quantitative effects of this compound presents a clear opportunity for future research. Key areas for investigation include:

-

Dose-response studies: Quantifying the attractive effect of pure this compound on Perillus bioculatus and other beneficial insects.

-

Repellent and deterrent activity: Investigating the potential repellent or deterrent effects of this compound on a broader range of herbivorous insects.

-

Mechanism of action: Elucidating the olfactory receptors and neural pathways involved in the perception of this compound by insects.

-

Biosynthesis and regulation: Understanding the enzymatic pathways and regulatory networks controlling the production of this compound in plants, particularly in response to herbivory.

-

Synergistic and antagonistic effects: Examining the interactions of this compound with other plant volatiles in mediating insect behavior.

By addressing these research questions, a more comprehensive understanding of the ecological role of this compound can be achieved, paving the way for its application in sustainable agriculture and public health.

References

- 1. Chemical Composition and Insecticidal Activity of Essential Oils from Zanthoxylum dissitum Leaves and Roots against Three Species of Storage Pests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (-)-Germacrene D increases attraction and oviposition by the tobacco budworm moth Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Isolation of Germacrene D-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Germacrene D-4-ol, a sesquiterpenoid alcohol with potential applications in various scientific fields. This document details both the isolation from natural sources and its enzymatic synthesis, offering detailed experimental protocols and quantitative data to support further research and development.

Introduction

This compound is a naturally occurring germacrane sesquiterpenoid. Structurally, it is a derivative of Germacrene D where the exocyclic double bond has undergone the formal addition of water, resulting in a tertiary alcohol.[1] This compound is a component of the volatile oils of various plants, including Thulinella chrysantha and Pinus sylvestris.[1] Its biological activities and potential as a precursor for the synthesis of other complex sesquiterpenoids make it a molecule of significant interest to the scientific community.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | [1] |

| Molecular Weight | 222.37 g/mol | [1] |

| IUPAC Name | (2E,7E)-1,7-dimethyl-4-propan-2-ylcyclodeca-2,7-dien-1-ol | [1] |

| CAS Registry Number | 74841-87-5 | |

| Appearance | Colorless oil | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Flash Point | 131.11 °C (268.00 °F) | |

| Solubility | Soluble in alcohol; Insoluble in water (2.179 mg/L @ 25 °C est.) |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Data Points | Reference |

| ¹³C NMR | Instrument: BRUKER AMX-360. Full spectrum available in referenced databases. | [1] |

| GC-MS | Kovats Retention Index (Standard non-polar): 1553-1597. Mass spectra available in NIST and Wiley-VCH databases. | [1] |

Isolation from Natural Sources

This compound is typically found as a component of essential oils from various plant species. The following is a generalized protocol for its isolation and purification, based on common methodologies for sesquiterpenoid extraction.

Experimental Protocol: Isolation from Plant Material

This protocol describes a general procedure for the extraction and purification of this compound from a plant source known to contain the compound, such as the leaves of Porcelia macrocarpa[2].

1. Plant Material Preparation:

-

Freshly collected plant material (e.g., leaves) is air-dried in a well-ventilated area, protected from direct sunlight, until brittle.

-

The dried material is then ground into a coarse powder using a laboratory mill.

2. Hydrodistillation:

-

The powdered plant material is subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus. This process extracts the volatile essential oil.

-

The collected essential oil is then dried over anhydrous sodium sulfate to remove any residual water.

3. Chromatographic Purification:

-

Column Chromatography: The crude essential oil is first fractionated by column chromatography on silica gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate is typically used, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative Thin Layer Chromatography (pTLC): Fractions enriched with this compound are further purified by pTLC.

-

Stationary Phase: Silica gel GF₂₅₄.

-

Mobile Phase: A solvent system such as n-hexane:ethyl acetate (e.g., 8:2 v/v) is used for development.

-

The band corresponding to this compound is scraped off, and the compound is eluted with a polar solvent like ethyl acetate or methanol.

-

-

High-Performance Liquid Chromatography (HPLC): For higher purity, a final purification step using normal or reverse-phase HPLC can be employed.

4. Characterization:

-

The purified this compound is characterized by spectroscopic methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its identity and purity by comparing the data with published values.[1]

Workflow for Isolation from Natural Sources

Enzymatic Synthesis

This compound can be synthesized with high fidelity using the enzyme this compound synthase (GdolS) from Streptomyces citricolor. This enzyme catalyzes the conversion of farnesyl diphosphate (FDP) into (-)-Germacrene D-4-ol.

Experimental Protocol: Enzymatic Synthesis

The following protocol is adapted from the methodology described in "Mechanism of Germacradien-4-ol Synthase-Controlled Water Capture".

1. Expression and Purification of GdolS:

-

The gene for GdolS is cloned into an expression vector (e.g., pET16b) with a purification tag (e.g., His-tag) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

The bacterial culture is grown to an OD₆₀₀ of 0.6, and protein expression is induced with IPTG (0.2 mM).

-

Cells are harvested by centrifugation, lysed by sonication, and the His-tagged GdolS is purified by nickel affinity chromatography.

2. GdolS Assay for this compound Synthesis:

-

The enzymatic reaction is carried out in a final volume of 250 µL containing:

-

50 mM HEPES buffer (pH 8.0)

-

2.5 mM MgCl₂

-

5 mM 2-mercaptoethanol

-

10 µM Farnesyl Diphosphate (FDP)

-

30 nM purified GdolS enzyme

-

-

The reaction mixture is overlaid with 1 mL of hexane to capture the hydrophobic product.

-

The reaction is initiated by the addition of the enzyme and incubated for 10 minutes at 30°C.

-

The reaction is quenched by the addition of 50 µL of 0.5 M EDTA.

3. Extraction and Purification of this compound:

-

The reaction mixture is vortexed, and the hexane layer is collected.

-

The aqueous layer is further extracted twice with a hexane:diethyl ether mixture (11:1).

-

The pooled organic extracts are passed through a short silica gel column to remove any polar impurities.

-

The solvent is evaporated under a gentle stream of nitrogen to yield the purified this compound.

Quantitative Data for GdolS

The steady-state kinetic parameters for GdolS have been determined and are crucial for understanding its catalytic efficiency.

Table 3: Steady-State Kinetic Parameters for this compound Synthase (GdolS)

| Substrate | k_cat (s⁻¹) | K_M (µM) | k_cat/K_M (M⁻¹s⁻¹) |

| Farnesyl Diphosphate (FDP) | 0.078 ± 0.003 | 1.2 ± 0.2 | (6.5 ± 1.2) x 10⁴ |

| Nerolidyl Diphosphate (NDP) | 0.076 ± 0.003 | 1.3 ± 0.03 | (5.8 ± 0.3) x 10⁴ |

Data from "Mechanism of Germacradien-4-ol Synthase-Controlled Water Capture".

Biosynthetic Pathway of this compound

The enzymatic synthesis of (-)-Germacrene D-4-ol from Farnesyl Diphosphate (FDP) proceeds through a series of carbocation intermediates.

Conclusion

This technical guide has provided a detailed overview of the discovery, isolation, and synthesis of this compound. The protocols and data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug discovery. The availability of both a generalized natural product isolation strategy and a specific enzymatic synthesis protocol offers flexibility for obtaining this compound for further investigation of its biological properties and synthetic applications. The detailed characterization data provides a benchmark for the identification and quality control of this compound.

References

Spectroscopic Profile of Germacrene D-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid Germacrene D-4-ol, a naturally occurring compound found in various plant essential oils. This document presents detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, outlines the experimental protocols for data acquisition, and includes a visualization of its biosynthetic pathway.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on the analysis of its spectroscopic data. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in a complete, assigned format in the searched literature. |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| Data not available in a complete, assigned format in the searched literature. |

Note: The acquisition of complete and assigned ¹H and ¹³C NMR data for this compound would typically involve the isolation of the pure compound followed by one- and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC).

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a primary technique for the identification of this compound in complex mixtures like essential oils. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions that are indicative of its structure.

Table 3: Mass Spectrometry Data (EI-MS) of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 222 | Present (Molecular Ion, M⁺) | [C₁₅H₂₆O]⁺ |

| 207 | Present | [M - CH₃]⁺ |

| 189 | Present | [M - CH₃ - H₂O]⁺ |

| 161 | Present | Further fragmentation |

| 123 | Prominent | Sesquiterpene backbone fragment |

| 81 | Base Peak | Cyclic fragment |

| 43 | High | [C₃H₇]⁺ (isopropyl group) |

Note: The relative intensities of fragment ions can vary depending on the specific instrumentation and analytical conditions.

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound in essential oils is commonly performed using GC-MS. The following protocol is based on the analysis of essential oils known to contain this compound, such as from Juniperus oxycedrus.

Sample Preparation: Essential oils are typically diluted in a suitable solvent (e.g., n-hexane) prior to injection.

Instrumentation:

-

Gas Chromatograph: Agilent 7890A GC (or equivalent)

-

Mass Spectrometer: Agilent 5975C detector (or equivalent)

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 min

-

Ramp 1: Increase to 130 °C at 40 °C/min

-

Ramp 2: Increase to 250 °C at 10 °C/min

-

Ramp 3: Increase to 325 °C at 100 °C/min, hold for 3 min

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-450

-

Solvent Delay: 3 min

Data Analysis: Compound identification is achieved by comparing the obtained mass spectra and retention indices with those in spectral libraries such as NIST.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the structural elucidation of an isolated sesquiterpenoid alcohol like this compound, a suite of NMR experiments is required.

Sample Preparation: A purified sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Instrumentation:

-

NMR Spectrometer: Bruker Avance series (e.g., 400 MHz or higher) or equivalent.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

2D NMR Spectroscopy (for full assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Biosynthetic Pathway

This compound is synthesized in plants from farnesyl pyrophosphate (FPP) through the action of a specific enzyme, this compound synthase. The following diagram illustrates the key steps in this biosynthetic pathway.

Caption: Biosynthesis of this compound from Farnesyl Pyrophosphate.

Unveiling the Therapeutic Potential of Germacrene D-4-ol: A Technical Guide for Drug Discovery and Development

Introduction: Germacrene D-4-ol, a sesquiterpenoid derived from Germacrene D, is an emerging natural compound with promising therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biological activities of this compound, with a particular focus on its larvicidal properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, experimental methodologies, and an exploration of its potential in antimicrobial, anti-inflammatory, and anticancer research.

Larvicidal Activity of this compound

Recent studies have demonstrated the potent larvicidal effects of this compound, particularly against the mosquito vector Aedes aegypti, which is responsible for transmitting diseases such as dengue, Zika, and chikungunya. The quantitative data from these studies highlight the potential of this compound as a natural and effective larvicide.

Quantitative Larvicidal Data

The larvicidal efficacy of this compound against Aedes aegypti larvae has been quantified, providing crucial data for its potential application in vector control strategies.

| Compound | Target Organism | LC50 (µg/mL) | LC95 (µg/mL) | Reference |

| This compound | Aedes aegypti | 64.95 | 74.18 | [1] |

Experimental Protocol: Larvicidal Bioassay

The following protocol outlines the methodology used to determine the larvicidal activity of this compound against Aedes aegypti.

Objective: To determine the median lethal concentration (LC50) and the 95% lethal concentration (LC95) of this compound against third-instar larvae of Aedes aegypti.

Materials:

-

This compound

-

Third-instar larvae of Aedes aegypti

-

Ethanol (or a suitable solvent)

-

Distilled water

-

Glass beakers or plastic cups (250 mL)

-

Pipettes

-

Incubator maintained at 25 ± 2°C

Procedure:

-

Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the compound in a minimal amount of a suitable solvent (e.g., ethanol) and then diluting it with distilled water to achieve the desired concentration.

-

Preparation of Test Concentrations: A series of dilutions are prepared from the stock solution to obtain a range of test concentrations.

-

Exposure of Larvae: Twenty-five third-instar larvae of Aedes aegypti are introduced into beakers containing 200 mL of distilled water and 1 mL of the respective test concentrations of this compound.

-

Control Groups: A positive control (with a known larvicide) and a negative control (with the solvent used for dilution) are run in parallel.

-

Incubation: The beakers are incubated for 24 hours at 25 ± 2°C.

-

Mortality Assessment: After the incubation period, the number of dead larvae in each beaker is counted. Larvae are considered dead if they are immobile and do not respond to gentle probing.

-

Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 and LC95 values.

Experimental Workflow for Larvicidal Bioassay

Caption: Workflow of the larvicidal bioassay for this compound.

Potential Antimicrobial, Anti-inflammatory, and Anticancer Properties

While robust quantitative data for isolated this compound in antimicrobial, anti-inflammatory, and anticancer assays are still emerging, studies on essential oils rich in Germacrene D and its derivatives suggest promising avenues for future research.

Antimicrobial Activity